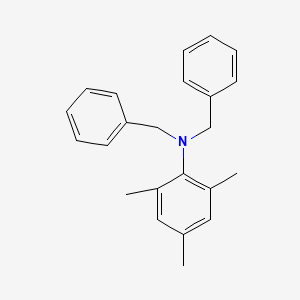

N,N-Dibenzyl-2,4,6-trimethylaniline

Description

Properties

CAS No. |

137129-03-4 |

|---|---|

Molecular Formula |

C23H25N |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

N,N-dibenzyl-2,4,6-trimethylaniline |

InChI |

InChI=1S/C23H25N/c1-18-14-19(2)23(20(3)15-18)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3 |

InChI Key |

JKCCWODLSQJAKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Steric Effects

- This compound exhibits greater steric bulk compared to mono-benzylated or methylated analogs (e.g., N-benzyl- or N,N-dimethyl derivatives), which limits its reactivity in nucleophilic substitutions but enhances stability in metal coordination .

- N,N-Dimethyl-2,4,6-trimethylaniline shows negligible reactivity in C–C coupling reactions due to ortho-methyl groups obstructing access to the nitrogen lone pair .

Electronic Effects

- N-Ferrocenylmethylidene-2,4,6-trimethylaniline leverages the electron-rich ferrocene moiety to stabilize Pd(II) complexes, enabling catalytic applications in cross-coupling reactions .

- 2,4,6-Trichloro-N,N-dimethylaniline features strong electron-withdrawing Cl substituents, reducing the aromatic ring’s electron density and nitrogen’s basicity compared to methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzyl-2,4,6-trimethylaniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of 2,4,6-trimethylaniline with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. A two-step approach is common: (1) deprotonation of the aniline using a strong base (e.g., NaH or KOH), followed by (2) nucleophilic substitution with dibenzyl halide. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while temperature control (0–25°C) minimizes side reactions like over-alkylation .

- Optimization : Yield improvements (>70%) require stoichiometric excess of benzylating agents (1.5–2 eq.) and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purity is confirmed via TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography resolves stereochemistry and confirms the dibenzyl substitution pattern. For example, orthorhombic crystal systems (space group Pbca) are observed in related trimethylaniline derivatives .

- NMR spectroscopy : H NMR shows distinct signals for benzyl protons (δ 3.8–4.2 ppm, AB quartet) and aromatic protons (δ 6.5–7.3 ppm). C NMR confirms quaternary carbons at the trimethyl-substituted positions .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₅N, [M+H]⁺ = 316.2065) .

Q. What are the primary stability and storage considerations for this compound?

- Stability : The compound is light-sensitive and prone to oxidation due to the tertiary amine. Storage under argon in amber vials at −20°C is recommended.

- Decomposition risks : Prolonged exposure to moisture or acidic conditions can lead to hydrolysis of the benzyl groups, regenerating 2,4,6-trimethylaniline .

Advanced Research Questions

Q. How can this compound act as a ligand or precursor in transition-metal catalysis?

- Application : The electron-rich aromatic system and bulky substituents make it suitable for stabilizing Pd(II) or Ru(II) complexes. For example, cyclometallated Pd complexes (e.g., [Pd(L)Cl]₂) are synthesized by refluxing with Na₂PdCl₄ in methanol, forming dimeric structures with square-planar geometry .

- Catalytic activity : These complexes catalyze C–H activation or cross-coupling reactions. Substitution of chloride bridges with acetate enhances solubility for homogeneous catalysis .

Q. How do steric and electronic effects of the dibenzyl groups influence reactivity in organic transformations?

- Steric effects : The bulky benzyl groups hinder electrophilic aromatic substitution at the para position, directing reactions to less hindered sites.

- Electronic effects : The N,N-dibenzyl substitution increases electron density on the aromatic ring, accelerating nucleophilic aromatic substitution (NAS) with electron-deficient aryl halides. Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants under varying conditions .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

- Case study : Discrepancies in H NMR chemical shifts (e.g., calculated vs. observed δ values) arise from solvent effects or conformational dynamics. Hybrid DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM for DCM) improve agreement .

- Validation : Cross-referencing with X-ray structures and variable-temperature NMR experiments identifies rotameric equilibria or aggregation states .

Q. What are the environmental and safety implications of using this compound in large-scale reactions?

- Toxicity : The compound exhibits moderate acute toxicity (LD₅₀ > 200 mg/kg, oral rats). Skin contact risks are mitigated via PPE (gloves, lab coats).

- Environmental impact : Hydrophobicity (logP ~4.2) necessitates waste treatment with activated carbon or ozonation to prevent aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.